

# Unveiling the Physicochemical Profile of F-PEG2-SO2-COOH: A Technical Guide

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## Compound of Interest

Compound Name: F-PEG2-SO2-COOH

Cat. No.: B15540724

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For Researchers, Scientists, and Drug Development Professionals

The molecule designated as **F-PEG2-SO2-COOH** represents a specialized chemical entity of significant interest in the fields of medicinal chemistry and drug development, particularly in the design of targeted therapeutics and bifunctional molecules. This guide provides a comprehensive overview of its physicochemical properties, drawing from available data on structurally analogous compounds and theoretical predictions. Due to the highly specific nature of this compound, direct experimental data is not widely available in public-access literature. The following information is a consolidation of data from closely related structures and established principles of physical organic chemistry.

## Core Physicochemical Properties

The structural components of **F-PEG2-SO2-COOH**—a terminal fluorine atom, a diethylene glycol (PEG2) linker, a sulfonyl group, and a carboxylic acid—each contribute to its overall physicochemical profile. This unique combination of functional groups imparts a distinct set of properties relevant to its behavior in biological systems.

Property	Predicted Value/Range	Rationale & Key Considerations
Molecular Weight	~247.23 g/mol	Calculated based on the presumed structure: F-(CH <sub>2</sub> CH <sub>2</sub> O) <sub>2</sub> -CH <sub>2</sub> -SO <sub>2</sub> -CH <sub>2</sub> -COOH. The exact molecular weight will depend on the precise isomeric structure.
LogP (Octanol/Water Partition Coefficient)	-1.0 to 0.5	The hydrophilic PEG linker and the ionizable carboxylic acid are expected to result in a low LogP value, indicating a preference for the aqueous phase. The fluorine and sulfonyl groups will slightly increase lipophilicity.
Aqueous Solubility	High	The presence of the PEG chain and the carboxylic acid, which can be deprotonated to a carboxylate at physiological pH, suggests high solubility in aqueous media.
pKa (Acid Dissociation Constant)	3.5 - 4.5	The pKa is primarily determined by the carboxylic acid group. The electron-withdrawing effect of the adjacent sulfonyl group is expected to lower the pKa relative to a simple alkyl carboxylic acid.
Hydrogen Bond Donors	1	The carboxylic acid proton is the primary hydrogen bond donor.

Hydrogen Bond Acceptors

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The oxygen atoms of the PEG linker, the sulfonyl group, and the carbonyl and hydroxyl groups of the carboxylic acid can all act as hydrogen bond acceptors.

Polar Surface Area (PSA)

~110-130 Å<sup>2</sup>

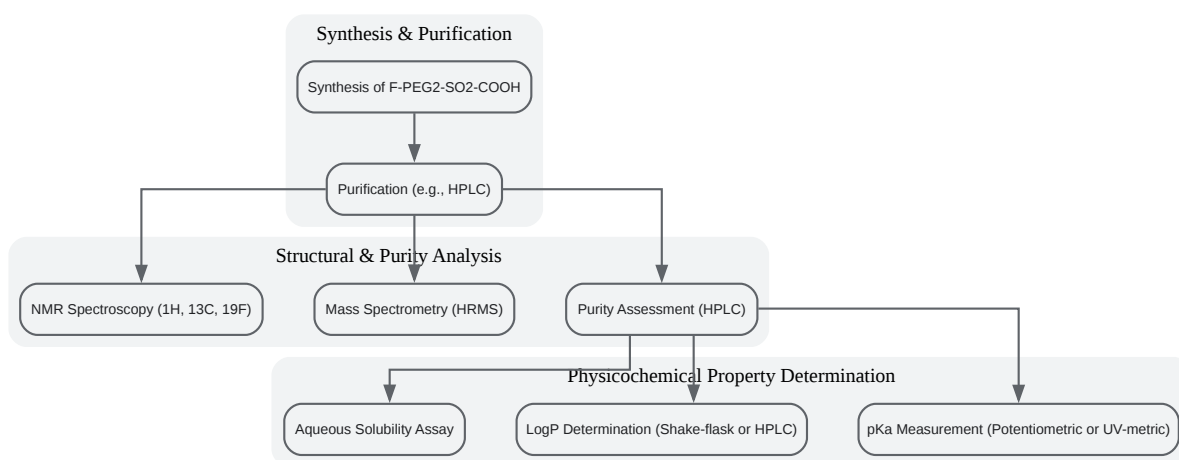
The multiple oxygen atoms and the polar sulfonyl and carboxyl groups contribute to a significant polar surface area, which influences membrane permeability and solubility.

## Experimental Methodologies for Characterization

The precise determination of the physicochemical properties of **F-PEG2-SO2-COOH** would necessitate a suite of standard analytical techniques. The following protocols outline the methodologies for key experiments.

## Workflow for Physicochemical Characterization

Below is a generalized workflow for the experimental determination of the key physicochemical parameters for a novel chemical entity like **F-PEG2-SO2-COOH**.



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Caption: Experimental workflow for the synthesis, purification, and physicochemical characterization of **F-PEG2-SO2-COOH**.

## Determination of LogP (Shake-Flask Method)

- **Preparation of Solutions:** Prepare a stock solution of **F-PEG2-SO2-COOH** of known concentration in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.
- **Partitioning:** Add a small volume of the stock solution to a mixture of the aqueous buffer and n-octanol in a separatory funnel.
- **Equilibration:** Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for the partitioning of the compound between the two phases. Allow the phases to separate completely.

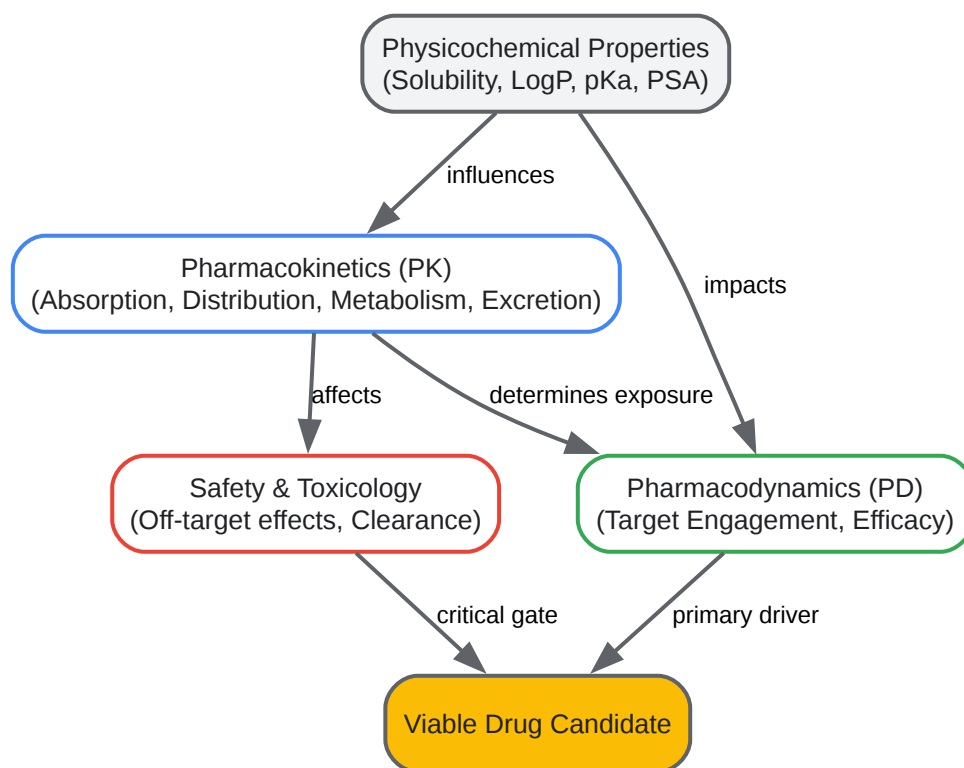
- **Quantification:** Carefully separate the aqueous and n-octanol layers. Determine the concentration of **F-PEG2-SO2-COOH** in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Calculation:** The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

## Measurement of pKa (Potentiometric Titration)

- **Sample Preparation:** Dissolve a precise amount of **F-PEG2-SO2-COOH** in a known volume of deionized water or a suitable co-solvent system if solubility is limited.
- **Titration Setup:** Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

## Logical Relationships in Drug Development

The physicochemical properties of **F-PEG2-SO2-COOH** are critical determinants of its suitability for various applications in drug development, particularly in its role as a linker in complex molecules like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs).



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